Lipophilicity Differentiation: XLogP3-AA of 0.6 Distinguishes Pyrrolidine from Morpholine (1.17)
The target compound exhibits a computed XLogP3-AA value of 0.6 [1], which is notably lower than the LogP of 1.17 reported for the morpholine analog (5-morpholin-4-ylpyridin-2-yl)methanol . This difference of approximately 0.57 log units indicates that the pyrrolidine-containing compound is significantly less lipophilic than its morpholine counterpart. In medicinal chemistry, a logP reduction of this magnitude can translate to improved aqueous solubility and reduced non-specific protein binding, potentially enhancing free drug concentration in plasma. The XLogP3-AA algorithm is a validated predictor of octanol-water partition coefficients and is routinely used in early-stage drug discovery to triage compounds for favorable ADME profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 0.6 (XLogP3-AA) |
| Comparator Or Baseline | 5-morpholin-4-ylpyridin-2-yl)methanol: LogP 1.17 |
| Quantified Difference | Target compound is 0.57 log units less lipophilic than the morpholine comparator |
| Conditions | In silico prediction; target value computed by XLogP3 3.0 (PubChem); comparator value reported as LogP by ChemScene |
Why This Matters
Lower lipophilicity favors aqueous solubility and reduced off-target protein binding, making this compound preferable for CNS or kinase-targeted libraries where polarity is advantageous.
- [1] PubChem. (2025). Computed Properties: XLogP3-AA for CID 24229532. National Center for Biotechnology Information. View Source
